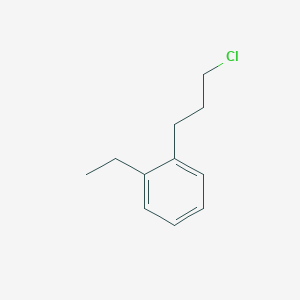
1-(3-Chloropropyl)-2-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-ethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-2-ethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 2-ethylbenzene with 1,3-dichloropropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as aluminum chloride or zeolites can be used to enhance the reaction efficiency. The process is optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-2-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-(3-propyl)-2-ethylbenzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed:
Nucleophilic Substitution: 1-(3-Hydroxypropyl)-2-ethylbenzene, 1-(3-Aminopropyl)-2-ethylbenzene.
Oxidation: 1-(3-Chloropropyl)-2-ethylbenzoic acid, 1-(3-Chloropropyl)-2-ethylbenzaldehyde.
Reduction: 1-(3-Propyl)-2-ethylbenzene.
Scientific Research Applications
1-(3-Chloropropyl)-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of alkylating agents on biological systems. It serves as a model compound for understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In industrial chemistry, this compound is used in the production of specialty chemicals, including surfactants and polymers. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-2-ethylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the ethyl group undergoes transformation to form carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific chemical reaction and the conditions under which it occurs.
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-ethylbenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar 3-chloropropyl group but differs in its aromatic ring structure and additional substituents.
(3-Chloropropyl)trimethoxysilane: This compound contains a 3-chloropropyl group attached to a silicon atom, making it useful in surface modification and material science applications.
Properties
Molecular Formula |
C11H15Cl |
|---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-ethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI Key |
LCEPNYQWVUBRLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















